molecular formula C24H23N3O3 B2803303 7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 853891-02-8

7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No. B2803303
M. Wt: 401.466
InChI Key: SKTKKIDETZOUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the class of compounds it belongs to and its relevance or applications in various fields such as medicine, industry, or research.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions that lead to the formation of the compound. The analysis would include the starting materials, the conditions under which the reactions are carried out, the yield of the product, and any by-products formed.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This could include reactions with other compounds, its behavior under different conditions (such as heat or light), and any catalysts that may affect its reactivity.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under various conditions.


Scientific Research Applications

Enzyme Inhibition and Selectivity

Research has demonstrated that certain benzoxazine derivatives show potent and selective inhibition activities against DNA-dependent protein kinase (DNA-PK) and phosphatidylinositol 3-kinase (PI3K) isoforms. These compounds, including variations of the benzoxazine core, have been studied for their potential in cancer therapy due to their ability to selectively inhibit DNA repair enzymes or signaling pathways involved in cell proliferation. For instance, compounds have been identified with significant inhibitory action against DNA-PK, showing potential for use in strategies to sensitize cancer cells to DNA damage-inducing therapies (Morrison et al., 2014).

Antimicrobial and Anti-inflammatory Activities

Several studies have synthesized and evaluated the antimicrobial and anti-inflammatory properties of benzoxazine derivatives. These compounds have shown high antimicrobial activity against various strains, including S. aureus, and have outperformed reference drugs in anti-inflammatory effects. Such findings highlight the potential of benzoxazine derivatives in developing new antimicrobial and anti-inflammatory agents. A study identified specific spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines with significant antimicrobial and anti-inflammatory properties, suggesting their utility in pharmaceutical applications (Mandzyuk et al., 2020).

Structural Characterization and Synthesis

The structural elucidation and synthesis of benzoxazine derivatives, including those with pyrazolo and pyridine subunits, have been a focus of research to understand their chemical properties and potential applications better. Studies have employed techniques such as X-ray powder diffraction to characterize the structures of these compounds, providing a foundation for further exploration of their biological activities and applications in drug development (Wang et al., 2017).

Safety And Hazards

This involves studying any potential risks associated with the compound. This could include toxicity, flammability, environmental impact, and precautions that need to be taken while handling the compound.


Future Directions

This could involve potential applications of the compound, further studies that could be carried out to understand it better, or modifications that could be made to improve its properties or efficacy.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a newly synthesized or less-known compound, some of this information may not be available. It’s always important to refer to the latest research and safety data.


properties

IUPAC Name

7-ethoxy-5-(4-methoxyphenyl)-2-pyridin-3-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O3/c1-3-29-22-8-4-7-19-21-14-20(17-6-5-13-25-15-17)26-27(21)24(30-23(19)22)16-9-11-18(28-2)12-10-16/h4-13,15,21,24H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTKKIDETZOUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CN=CC=C4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Ethoxy-5-(4-methoxyphenyl)-2-(pyridin-3-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.